molecular formula C19H20N2O2 B429771 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide CAS No. 312587-65-8

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide

Cat. No.: B429771
CAS No.: 312587-65-8
M. Wt: 308.4g/mol
InChI Key: WGKOQOBKVXZARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The acetylation of the benzazepine core is then carried out using acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis

Properties

CAS No.

312587-65-8

Molecular Formula

C19H20N2O2

Molecular Weight

308.4g/mol

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)propanamide

InChI

InChI=1S/C19H20N2O2/c1-3-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)

InChI Key

WGKOQOBKVXZARO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1

Canonical SMILES

CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1

solubility

46.3 [ug/mL]

Origin of Product

United States

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